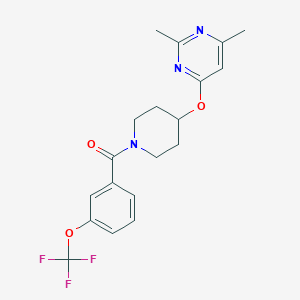![molecular formula C15H21F3N2O3S2 B2815705 DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE CAS No. 1428357-81-6](/img/structure/B2815705.png)
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a complex organic compound with a unique structure that includes a thiazepane ring, a trifluoromethoxyphenyl group, and a sulfonyl group
Métodos De Preparación
The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps. The process begins with the preparation of the thiazepane ring, followed by the introduction of the trifluoromethoxyphenyl group and the sulfonyl group. The final step involves the methylation of the amine group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Aplicaciones Científicas De Investigación
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance its binding affinity to certain proteins or enzymes, while the sulfonyl group can influence its reactivity. The thiazepane ring provides structural stability and may play a role in the compound’s overall activity.
Comparación Con Compuestos Similares
Similar compounds to DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE include:
N,N-dimethyl-1,4-phenylenediammonium dichloride: This compound has a similar amine structure but lacks the thiazepane ring and trifluoromethoxyphenyl group.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: This compound has a simpler structure with only a dimethylamine group and methoxy groups. The uniqueness of this compound lies in its complex structure, which provides a combination of functional groups that can interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFDJSMPOKNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
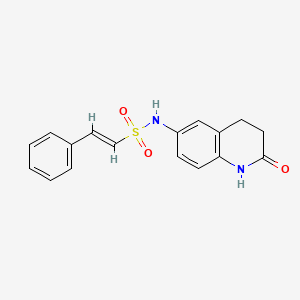
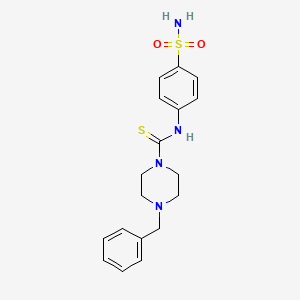
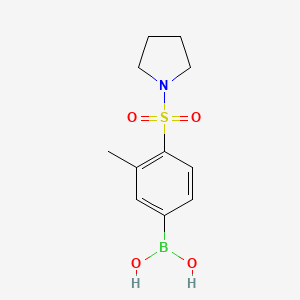
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2815626.png)
![n-(2-{5-Acetyl-4h,5h,6h,7h-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide](/img/structure/B2815628.png)
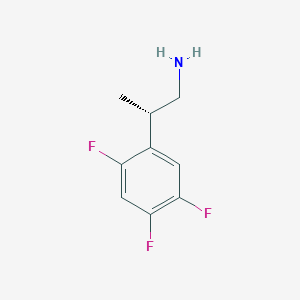
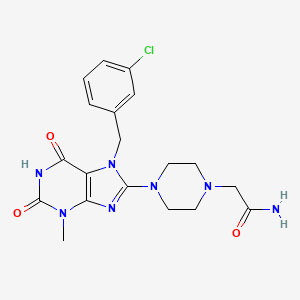
![6-(4-Ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815634.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)
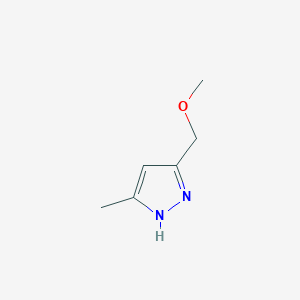
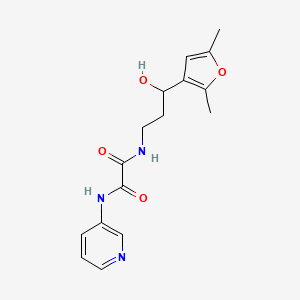
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815640.png)
![1-[2-(Oxolan-2-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2815641.png)
